molecular formula C7H4FNO4 B119369 4-Fluoro-3-nitrobenzoic acid CAS No. 453-71-4

4-Fluoro-3-nitrobenzoic acid

Cat. No. B119369
CAS RN: 453-71-4
M. Wt: 185.11 g/mol
InChI Key: BOJWTAQWPVBIPG-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzoic acid is a yellow crystalline solid that is soluble in water, ethanol, and acetone . It is widely used in the pharmaceutical and chemical industries as an intermediate for the synthesis of various types of medications, dyes, and agrochemicals .


Synthesis Analysis

4-Fluoro-3-nitrobenzoic acid can be synthesized by various methods. One of the most common methods is the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at a temperature of around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-nitrobenzoic acid is C7H4FNO4 . Its molecular weight is 185.11 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .


Physical And Chemical Properties Analysis

4-Fluoro-3-nitrobenzoic acid is a solid with a melting point of 123-126 °C . It is soluble in 95% ethanol at a concentration of 50 mg/mL, forming a clear, light yellow solution .

Scientific Research Applications

Heterocyclic Synthesis

4-Fluoro-3-nitrobenzoic acid is utilized in the synthesis of various heterocyclic compounds. Křupková et al. (2013) describe its use in preparing substituted nitrogenous heterocycles, which are crucial in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013). This process involves immobilization on Rink resin and subsequent chlorine substitution and reduction, leading to the formation of various heterocycles.

Synthesis of N-hydroxyindoles and Benzo[c]isoxazoles

Stephensen and Zaragoza (1999) explored the reaction of 4-fluoro-3-nitrobenzoic acid with different carbon nucleophiles. This synthesis path led to the creation of 1-hydroxy-6-indolecarboxylic acids and 4-aroyl-3-nitrobenzoic acid derivatives, which upon reduction yield benzo[c]isoxazoles (Stephensen & Zaragoza, 1999).

Liquid Chromatography and Amino Acid Detection

Watanabe and Imai (1981) demonstrated the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole for high-performance liquid chromatography and sensitive detection of amino acids. This method is particularly useful in detecting and quantifying amino acids like proline and hydroxyproline (Watanabe & Imai, 1981).

Solid-Phase Synthesis of Substituted Benzimidazoles

Kilburn, Lau, and Jones (2000) researched using 4-fluoro-3-nitrobenzoic acid in solid-phase synthesis to produce substituted benzimidazoles. This process involved reacting the compound with amines and reduction to form benzimidazoles, showcasing its utility in synthesizing complex organic molecules (Kilburn, Lau, & Jones, 2000).

Polymorph Identification and Characterization

Dash, Singh, and Thakur (2019) used a structural landscape approach to identify and characterize a new polymorph of 4-nitrobenzoic acid. They employed fluoro substitution methods, demonstrating the compound's role in advanced material science studies (Dash, Singh, & Thakur, 2019).

Safety And Hazards

4-Fluoro-3-nitrobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4FNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJWTAQWPVBIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196465
Record name 4-Fluoro-3-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrobenzoic acid

CAS RN

453-71-4
Record name 4-Fluoro-3-nitrobenzoic acid
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Record name 4-Fluoro-3-nitrobenzoic acid
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Record name 4-Fluoro-3-nitrobenzoic acid
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Record name 4-fluoro-3-nitrobenzoic acid
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Record name 4-FLUORO-3-NITROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

On a solid phase synthesizer (Advanced Chemtech ACT 90), Wang resin (Nova Biochem, loading: 1.2 mmol/g, 20 mmol, 16.7 g) was washed twice with DCM (100 mL), twice with i-PrOH (100 mL) and was dried overnight under high vacuum over P2O5. The following day, the resin was washed with anhydrous DCM (2×100 mL) and was suspended in anhydrous DCM (100 mL). To the suspension was added DIEA (30 mmol, 5.2 mL) followed by a solution of 4-fluoro-3-nitrobenzoyl chloride (22 mmol, 4.48 g) dissolved in 10 ml of anhydrous DCM. The slurry was shaken for 3 h, the solution was drained and the resin was washed twice with 100 mL-portions of anhydrous DCM. The resin was then suspended in anhydrous DCM (100 mL) and was treated with DIEA (30 mmol, 5.2 mL) followed by acetic anhydride (24 mmol, 2.3 mL). After shaking for 2 h, the solution was drained and the resin was washed successively with DCM (2×100 mL), i-PrOH (2×100 mL), DCM (2×100 mL) and finally with i-PrOH (3×100 mL). The resin was dried overnight under high vacuum. To calculate the level of incorporation, the resin (45.9 mg) was treated with a 1:1 mixture of TFA/1,2-dichloroethane (1.5 mL) for 1 h. The resin was filtered and was washed twice with 1,2-dichloroethane (1.5 mL). The filtrates were combined and concentrated under vacuum. The residue was lyophilized from MeCN/H2O to give 4-fluoro-3-nitro benzoic acid as a yellow solid (6.3 mg, 0.033 mmol). Based on recovered compound, the loading was calculated to be 0.74 mmol/g.
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5.2 mL
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4.48 g
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2.3 mL
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10 mL
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Synthesis routes and methods III

Procedure details

Conc. HNO3 (79 mL) was dropwise added to a solution of 4-fluoro-benzoic acid (70 g, 0.5 mol) in conc. H2SO4 (500 mL) at 0° C. The mixture was stirred for 4 h at RT and then poured into ice-water (3.0 L). The precipitate was filtered off, washed twice with water (0.5 L) and dried to give the title compound as a white solid. 1H-NMR (300 MHz, CDCl3): δ (ppm) 11.0 (s, br, 1H), 8.86 (m, 1H), 8.42 (m, 1H), 7.47 (m, 1H).
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79 mL
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70 g
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500 mL
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3 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
429
Citations
S Křupková, P Funk, M Soural… - ACS Combinatorial …, 2013 - ACS Publications
… The majority of synthetic methods start from the polymer supported o-phenylendiamine originating from attachment of 4-fluoro-3-nitrobenzoic acid or dinitrobenzoic acid to a resin via the …
Number of citations: 34 pubs.acs.org
KY Yeong, TS Chia, CK Quah, SC Tan - Journal of Chemical …, 2018 - Springer
… 4-Fluoro-3-nitrobenzoic acid is a fundamental building block for various pharmacologically … The first crystal structure of the starting material, 4-fluoro-3-nitrobenzoic acid (neat) is also …
Number of citations: 1 link.springer.com
NM Correa, EN Durantini… - Journal of physical organic …, 2005 - Wiley Online Library
… 4-Fluoro-3-nitrobenzoic acid (FNBA) from Aldrich and piperidine (PIP) from Riedel-de Haën were used without further purification. Sodium bis(2-ethylhexyl)sulfosuccinate (AOT) from …
Number of citations: 12 onlinelibrary.wiley.com
J Lee, D Gauthier, RA Rivero - The Journal of Organic Chemistry, 1999 - ACS Publications
… 4-Fluoro-3-nitrobenzoic acid is tethered to a solid support via the acid group. Aromatic substitution of the aryl fluoride with either an α- or β-substituted β-amino ester is carried out in the …
Number of citations: 86 pubs.acs.org
J Lee, WV Murray, RA Rivero - The Journal of Organic Chemistry, 1997 - ACS Publications
… 4-Fluoro-3-nitrobenzoic acid is tethered to a solid support via the acid group. Aromatic substitution of the resin-bound aryl fluoride with an α-amino ester is carried out in the presence of …
Number of citations: 146 pubs.acs.org
H Stephensen, F Zaragoza - Tetrahedron letters, 1999 - Elsevier
… 4-fluoro-3-nitrobenzoic acid and the chemistry of the resulting products has been investigated. Treatment of Wang resin bound 4-fluoro-3-nitrobenzoic acid … 4-fluoro-3-nitrobenzoic acid …
Number of citations: 65 www.sciencedirect.com
DL Ladd, RA Snow - Analytical biochemistry, 1993 - Elsevier
… In order to take advantage of this chemistry we have synthesized mPEG esters of 4-fluoro-3-nitrobenzoic acid, 2 (see Fig. 2). Reaction of protein amino groups with these aryl fluorides …
Number of citations: 37 www.sciencedirect.com
MK Schwarz, MA Gallop - Solid‐Phase Organic Synthesis, 1999 - Wiley Online Library
… In the synthetic approach reported by Lee and colleagues,’ resin-bound 4-fluoro-3-nitrobenzoic acid la was treated with methyl and/or ethyl esters 4-fluoro-3-nitrobenzoic acid la was …
Number of citations: 3 onlinelibrary.wiley.com
A Ivachtchenko, N Sepetov - Chimica oggi, 2000 - pascal-francis.inist.fr
Synthesis of combinatorial libraries utilizing 4-fluoro- 3-nitrobenzoic acid … Synthesis of combinatorial libraries utilizing 4-fluoro- 3-nitrobenzoic acid …
Number of citations: 2 pascal-francis.inist.fr
WB Yeh, MJ Lin, CM Sun - Combinatorial Chemistry & High …, 2004 - ingentaconnect.com
… the 4-fluoro-3-nitrobenzoic acid. During our mechanistic studies, it was found that only the primary amine reacted with 4-fluoro-3-nitrobenzoic acid to … If 4-fluoro-3nitrobenzoic acid was …
Number of citations: 21 www.ingentaconnect.com

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